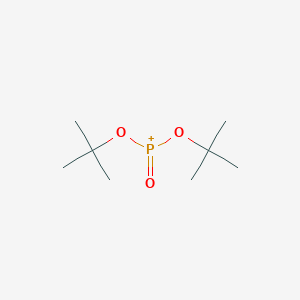
磷酸三甲苯酯
描述
Tricresyl phosphate is an organophosphate compound that is a mixture of three isomeric forms. It is primarily used as a flame retardant, plasticizer, and antiwear additive in various industrial applications. The compound is a colorless, viscous liquid in its pure form but is typically yellow in commercial samples. It is virtually insoluble in water but easily soluble in organic solvents like toluene, hexane, and diethyl ether .
科学研究应用
Tricresyl phosphate has a wide range of applications in scientific research:
作用机制
Target of Action
Tricresyl phosphate (TCP) is a mixture of three isomeric organophosphate compounds . The primary target of TCP is the neuropathy target esterase (NTE/PNPLA6) . This enzyme plays a crucial role in the nervous system, and its inhibition can lead to severe neurotoxic effects . TCP also exerts estrogenic effects via G protein-coupled estrogen receptor-mediated pathways .
Mode of Action
TCP interacts with its targets in an isomer-specific manner . For instance, the tri-ortho-cresyl phosphate (ToCP) isomer of TCP has been associated with locomotor hyperactivity and defects in the postural control system . It is suggested that the molecular events involved are linked to an impairment of the balance between excitation and inhibition in neuronal circuits .
Biochemical Pathways
The biochemical pathways affected by TCP involve the hydrolysis, hydroxylation, methylation, demethylation, methoxylation, and glucuronidation of TCP isomers . These pathways have been observed for the first time in organisms . The demethylation of TCPs could be a significant and overlooked source of triphenyl phosphate (TPHP), a toxic compound .
Pharmacokinetics
The pharmacokinetics of TCP have been studied in hens given a single oral dose . The half-life of TCP in plasma was found to be 2 days . TCP and its metabolites were detected in the plasma, liver, kidneys, and lungs . The disappearance of TCP from the plasma followed monoexponential kinetics with a half-life of 2.2 days .
Result of Action
The result of TCP’s action can lead to severe neurotoxic effects, including organophosphate-induced delayed neuropathy . Inactivation of acetylcholine due to TCP can result in uncontrollable muscle spasms, paralyzed breathing (bradycardia), convulsions, and/or death . TCP, especially the all-ortho isomer, is the causative agent in a number of acute poisonings .
Action Environment
TCP is virtually insoluble in water, but easily soluble in organic solvents like toluene, hexane, and diethyl ether . Because of its low water solubility and high adsorption to particulates, TCP is rapidly adsorbed onto river or lake sediment and soil . Environmental factors such as the presence of hydrogen and moisture can influence the decomposition mechanisms of TCP . In the presence of hydrogen, TCP decomposition proceeds through the phosphoric acid reservoir mechanism . In the presence of moisture, TCP decomposes through hydrolysis . In the absence of hydrogen and moisture, film formation proceeds through thermal decomposition .
生化分析
Biochemical Properties
Tricresyl phosphate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit neuropathy target esterase, an enzyme crucial for maintaining neural function . This inhibition can lead to neurotoxic effects, including organophosphate-induced delayed neuropathy. Additionally, tricresyl phosphate interacts with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can result in the accumulation of acetylcholine, leading to uncontrolled muscle spasms and other neurotoxic symptoms.
Cellular Effects
Tricresyl phosphate affects various types of cells and cellular processes. In human neuroblastoma cells, it has been shown to alter the cytoskeleton, reducing cell viability and affecting the expression of cytoskeletal proteins such as neurofilament high molecular weight protein and microtubule-associated protein . These changes can disrupt cellular architecture and functions, including cell division and neurite extension. Tricresyl phosphate also influences cell signaling pathways and gene expression, leading to neurotoxic effects and impaired cellular metabolism .
Molecular Mechanism
The molecular mechanism of tricresyl phosphate involves its binding interactions with biomolecules and enzyme inhibition. It inhibits neuropathy target esterase by forming a covalent bond with the enzyme, leading to its inactivation . This inhibition disrupts neural function and can cause delayed neuropathy. Tricresyl phosphate also inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and resulting in neurotoxic effects . Additionally, it can induce changes in gene expression, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tricresyl phosphate can change over time. Studies have shown that its neurotoxic effects, such as hyperactivity and seizures, can last for several hours after exposure . The stability and degradation of tricresyl phosphate can also influence its long-term effects on cellular function. For example, its degradation products can continue to exert toxic effects, leading to prolonged neurotoxicity .
Dosage Effects in Animal Models
The effects of tricresyl phosphate vary with different dosages in animal models. In zebrafish, exposure to different isomers of tricresyl phosphate resulted in varying degrees of neurotoxicity, with tri-ortho-cresyl phosphate being the most toxic . In rats, higher doses of tricresyl phosphate led to significant changes in liver function and gene expression . These studies highlight the importance of dosage in determining the toxic effects of tricresyl phosphate.
Metabolic Pathways
Tricresyl phosphate is involved in various metabolic pathways, including hydrolysis, hydroxylation, methylation, demethylation, and glucuronidation . These metabolic processes can produce different metabolites, some of which may be toxic. For example, the demethylation of tricresyl phosphate can produce triphenyl phosphate, a known toxic compound . Understanding these metabolic pathways is essential for assessing the overall toxicity of tricresyl phosphate.
Transport and Distribution
Within cells and tissues, tricresyl phosphate is transported and distributed through various mechanisms. It can be taken up by cells and translocated to different tissues, where it undergoes biotransformation . The distribution of tricresyl phosphate and its metabolites can affect their localization and accumulation, influencing their toxic effects. For example, certain isomers of tricresyl phosphate are more likely to be translocated to specific tissues, affecting their overall toxicity .
Subcellular Localization
The subcellular localization of tricresyl phosphate can influence its activity and function. It can be localized to specific compartments or organelles within cells, where it interacts with various biomolecules . For example, its interaction with the cytoskeleton in neuroblastoma cells can disrupt cellular architecture and functions . Understanding the subcellular localization of tricresyl phosphate is crucial for assessing its toxic effects and potential therapeutic interventions.
准备方法
Tricresyl phosphate can be synthesized through several methods:
Reaction with Phosphorus Oxychloride: One common method involves reacting cresols (a mixture of ortho-, meta-, and para-isomers of methylphenol) with phosphorus oxychloride. The reaction is typically carried out at temperatures between 60-100°C under a nitrogen atmosphere to prevent oxidation.
Reaction with Phosphoric Acid: Another method involves the reaction of cresols with phosphoric acid.
化学反应分析
Tricresyl phosphate undergoes various chemical reactions, including:
Oxidation: Tricresyl phosphate can be oxidized to form phosphoric acid derivatives.
Hydrolysis: In the presence of moisture, tricresyl phosphate can hydrolyze to form cresols and phosphoric acid.
Thermal Decomposition: At high temperatures, tricresyl phosphate decomposes to form various products, including phosphate groups, methylphenoxy groups, and cyclohexadienone derivatives.
相似化合物的比较
Tricresyl phosphate can be compared with other organophosphate compounds:
Tri-n-butyl Phosphate: Like tricresyl phosphate, tri-n-butyl phosphate is used as a plasticizer and flame retardant.
Triethyl Phosphate: This compound is also used as a flame retardant and plasticizer but has a lower molecular weight and different physical properties compared to tricresyl phosphate.
Tri-iso-butyl Phosphate: Similar in function to tricresyl phosphate, tri-iso-butyl phosphate is used in industrial applications but has a different isomeric structure.
Tricresyl phosphate stands out due to its unique combination of high thermal stability, effective flame retardant properties, and significant neurotoxic potential, making it both valuable and hazardous in various applications.
属性
IUPAC Name |
tris(4-methylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSMZFBHAYFUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O4P | |
| Record name | TRI-P-TOLYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052676 | |
| Record name | Tris(4-methylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tri-p-tolyl phosphate is a crystalline solid. (NTP, 1992), Solid; [HSDB] White to light brown powder; [MSDSonline] | |
| Record name | TRI-P-TOLYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tri-p-cresyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6680 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
435 °F at 3.5 mmHg (NTP, 1992), BP: 224 °C at 35 mm Hg | |
| Record name | TRI-P-TOLYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRI-P-CRESYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
410 °F (CLOSED CUP) | |
| Record name | TRI-P-CRESYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (NTP, 1992), Water solubility: 0.1 mg/L at 25 °C /Isomeric mixture/, In water, 0.074 mg/L at 24 °C /Practical grade/, Soluble in ethanol, ethyl ether, benzene, chloroform. | |
| Record name | TRI-P-TOLYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRI-P-CRESYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.247 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.247 g/cu cm at 25 °C | |
| Record name | TRI-P-TOLYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRI-P-CRESYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg] | |
| Record name | Tri-p-cresyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6680 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from alcohol; tablets from ethanol | |
CAS No. |
78-32-0 | |
| Record name | TRI-P-TOLYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tri-p-cresyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-p-cresyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-p-tolyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, tris(4-methylphenyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(4-methylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-p-tolyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRI-P-CRESYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5149JKD098 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRI-P-CRESYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
171 to 172 °F (NTP, 1992), 77.5 °C, MP: SUPERCOOLS; ACIDITY: 0.02 CALCULATED AS % PHOSPHORIC ACID; VISC: 60 CENTISTOKE @ 25 °C & 4.0 CENTISTOKE @ 100 °C /ISOMERIC MIXT/ | |
| Record name | TRI-P-TOLYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21202 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRI-P-CRESYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)









